molecular formula C18H18N2O3S B2492567 4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 15850-89-2

4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2492567
CAS No.: 15850-89-2
M. Wt: 342.41
InChI Key: OBTZRESVWRNIBS-UHFFFAOYSA-N
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Description

4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a versatile chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group attached to both the benzamide and benzothiazole moieties. This structural configuration imparts unique chemical and physical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell wall synthesis and DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxy-1,3-benzothiazole-2-amine
  • 4-ethoxybenzamide
  • 2-aminobenzothiazole derivatives

Uniqueness

4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its dual ethoxy substitution, which imparts distinct chemical and physical properties. This makes it more effective in certain applications compared to its analogs. The presence of both benzamide and benzothiazole moieties also contributes to its versatility and potential for diverse applications .

Properties

IUPAC Name

4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-3-22-13-7-5-12(6-8-13)17(21)20-18-19-15-10-9-14(23-4-2)11-16(15)24-18/h5-11H,3-4H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTZRESVWRNIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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